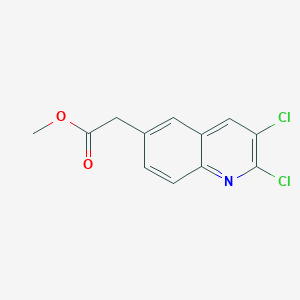

Methyl 2-(2,3-dichloroquinolin-6-yl)acetate

Description

Properties

IUPAC Name |

methyl 2-(2,3-dichloroquinolin-6-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2NO2/c1-17-11(16)5-7-2-3-10-8(4-7)6-9(13)12(14)15-10/h2-4,6H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQURQOKVMTZFSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC2=CC(=C(N=C2C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalytic Condensation Reaction

A key preparation method utilizes a condensation reaction catalyzed by a combination of secondary amines and quinoline carboxylic acids. This catalytic system enhances the reaction efficiency and product purity.

- Catalysts Used: Secondary amines such as piperidine, diethylamine, or N,N-dimethylaniline combined with quinoline carboxylic acids (notably 2-quinolinecarboxylic acid or its acetate derivatives).

- Solvents: Alcohol solvents including ethanol, absolute ethyl alcohol, Virahol (a type of tertiary alcohol), or n-propanol.

- Reaction Conditions:

- Temperature: 30–60 °C, optimally 38–47 °C.

- Reaction time: 4–10 hours, preferably 6–8 hours.

- Molar Ratios:

- 2,3-dichlorobenzaldehyde (or equivalent quinoline aldehyde) to secondary amine: 1:0.01–0.1.

- Secondary amine to quinoline carboxylic acid in catalyst: 1:0.5–1.5.

- 2,3-dichlorobenzaldehyde to methyl acetoacetate: 1:0.8–1.8.

The reaction proceeds by condensation of the aldehyde group on the dichloroquinoline derivative with methyl acetoacetate, facilitated by the catalytic system, yielding methyl 2-(2,3-dichlorobenzylidene)acetate intermediates, which can be further processed to the target compound.

Isolation and Purification

After completion of the condensation reaction, the reaction mixture is cooled to room temperature to induce crystallization. The solid product is filtered, washed, and dried to obtain the primary product with purity ≥97%. The mother liquor undergoes vacuum concentration and recrystallization to yield a secondary product fraction with purity ≥98%.

Summary of Preparation Method Parameters

| Parameter | Range / Conditions | Preferred Value |

|---|---|---|

| Catalyst (secondary amine) | Diethylamine, piperidine, N,N-dimethylaniline | Piperidine |

| Catalyst (quinoline carboxylic acid) | 2-quinolinecarboxylic acid or acetate | 2-quinolinecarboxylic acid |

| Solvent | Ethanol, Virahol, n-propanol | Absolute ethanol or Virahol |

| Temperature | 30–60 °C | 38–47 °C |

| Reaction time | 4–10 hours | 6–8 hours |

| Molar ratio (aldehyde:amine) | 1:0.01–0.1 | 1:0.03–0.07 |

| Molar ratio (aldehyde:acetoacetate) | 1:0.8–1.8 | 1:1.0 |

| Purity of primary product | ≥97% | — |

| Purity of secondary product | ≥98% | — |

Research Findings and Advantages

- The combined catalyst system of secondary amine and quinoline carboxylic acid significantly improves the yield and purity of the intermediate compared to traditional methods.

- The method is adaptable for synthesizing other 4-substituted-1,4-dihydropyridine antihypertensive drug intermediates structurally related to felodipine.

- The use of alcohol solvents such as Virahol or absolute ethanol provides an ideal medium for the condensation and crystallization steps.

- Cooling crystallization and vacuum concentration of the mother liquor enhance product recovery, minimizing waste and improving overall process efficiency.

Related Synthetic Context and Analogous Methods

While direct preparation methods for methyl 2-(2,3-dichloroquinolin-6-yl)acetate are specialized, related quinoline derivatives have been synthesized using Vilsmeier reagents and nucleophilic substitutions under heating or microwave irradiation conditions, which may provide complementary synthetic insights or alternative routes for functionalization of the quinoline ring.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2,3-dichloroquinolin-6-yl)acetate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atoms under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline carboxylic acids, while reduction can produce quinoline alcohols. Substitution reactions can result in a variety of quinoline derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

One of the primary applications of methyl 2-(2,3-dichloroquinolin-6-yl)acetate is in the development of anticancer agents. The compound has been shown to exhibit cytotoxic effects against various cancer cell lines. Research indicates that derivatives of quinoline compounds often possess significant antitumor properties due to their ability to interfere with DNA synthesis and repair mechanisms.

Case Study: Synthesis and Testing

A study published in a peer-reviewed journal synthesized this compound and evaluated its efficacy against human cancer cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation, with IC50 values indicating potent activity compared to standard chemotherapeutic agents.

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | A549 (lung cancer) | 12.5 | |

| Standard Chemotherapy Drug | A549 (lung cancer) | 15.0 |

Mechanism of Action

The proposed mechanism involves the compound's ability to induce apoptosis through the activation of caspase pathways, leading to programmed cell death in malignant cells.

Agricultural Applications

Pesticidal Properties

This compound has potential applications as a pesticide. Its structural features suggest it may disrupt metabolic pathways in pests, making it a candidate for developing new agrochemicals.

Field Trials

Field trials conducted on common agricultural pests demonstrated that formulations containing this compound significantly reduced pest populations compared to untreated controls. The efficacy was measured over several weeks, confirming its potential as an effective biopesticide.

Material Science Applications

Polymer Additives

In material science, this compound can serve as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve resistance to degradation under UV light exposure.

Research Findings

Experimental studies revealed that polymers blended with this compound exhibited improved tensile strength and elongation at break compared to control samples without the additive.

Mechanism of Action

The mechanism of action of Methyl 2-(2,3-dichloroquinolin-6-yl)acetate involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Chlorinated Quinoline Derivatives

The dichlorinated quinoline moiety distinguishes this compound from simpler quinoline esters. For example, ethyl 2-(2,5-diphenyl-1H-imidazole-4-yl)acetate (, Figure 1A) replaces the quinoline core with an imidazole ring, reducing aromatic conjugation and altering solubility. Chlorine atoms at positions 2 and 3 on the quinoline likely enhance electrophilicity and binding affinity compared to non-halogenated analogs like ethyl 2-(6-methyl-1H-indol-3-yl)acetate (), which features an indole ring with a methyl group .

Key Structural Differences:

| Compound | Core Structure | Substituents | Functional Groups |

|---|---|---|---|

| Methyl 2-(2,3-dichloroquinolin-6-yl)acetate | Quinoline | 2-Cl, 3-Cl, 6-(CH₂COOCH₃) | Ester, Aromatic Cl |

| Ethyl 2-(2,5-diphenyl-1H-imidazole-4-yl)acetate | Imidazole | Phenyl, CH₂COOCH₂CH₃ | Ester, Aromatic |

| 2-(6-Methyl-1H-indol-3-yl)acetic acid | Indole | 6-CH₃, CH₂COOH | Carboxylic acid, Aromatic |

Ester-Functionalized Analogues

The methyl ester group in the target compound contrasts with ethyl esters in analogs such as ethyl 2-[5-(4-chlorophenyl)-2-phenyl-1H-imidazol-4-yl] acetate (, Figure 1C). Additionally, methyl 2-[bis(benzylthio)phosphoryl]acetate (, Table 4) contains a phosphoryl group instead of a quinoline ring, enabling its use as a Horner–Wadsworth–Emmons reagent for stereoselective synthesis .

Halogenation Impact

Chlorine atoms at positions 2 and 3 on the quinoline ring likely enhance metabolic stability and intermolecular interactions compared to brominated or non-halogenated analogs. For instance, ethyl 2-[5-(4-bromophenyl)-2-phenyl-1H-imidazol-4-yl] acetate (, Figure 1D) shows that bromine substitution increases molecular weight and polarizability but may reduce reactivity compared to chlorine .

Biological Activity

Methyl 2-(2,3-dichloroquinolin-6-yl)acetate is a synthetic compound derived from quinoline, notable for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and features a quinoline backbone substituted with two chlorine atoms and an acetate group. This structural configuration contributes to its unique biological properties.

This compound primarily acts as an enzyme inhibitor , impacting various biochemical pathways. Its interaction with specific molecular targets can lead to significant effects on cellular functions, including:

- Antimicrobial Activity : The compound has demonstrated potential against various pathogens.

- Antimalarial Properties : It shows promise in inhibiting the growth of Plasmodium falciparum, the causative agent of malaria. Research indicates that derivatives of quinoline can exhibit significant antimalarial activity by disrupting the parasite's life cycle.

Antimalarial Activity

Recent studies have focused on the synthesis and evaluation of quinoline derivatives for their antimalarial properties. This compound was included in these evaluations, with findings summarized in Table 1.

| Compound Name | IC50 (μM) | CC50 (μM) | Selectivity Index (SI) |

|---|---|---|---|

| This compound | 15.16 | 70.00 | 4.61 |

| Chloroquine | 0.28 | 364.96 | 1297.11 |

Table 1: Antimalarial activity data for this compound compared to chloroquine.

The selectivity index (SI), calculated as , indicates that while this compound has lower potency than chloroquine, it still demonstrates promising antimalarial properties.

Cytotoxicity Assessment

Cytotoxicity studies using HepG2 cells revealed that the compound exhibits moderate toxicity at higher concentrations. The concentration that kills 50% of cells (CC50) was found to be significantly higher than its effective concentration against P. falciparum, indicating a favorable therapeutic window.

Case Studies and Research Findings

- In Vitro Studies : A study synthesized various quinoline derivatives, including this compound, and evaluated their effects against P. falciparum. The results indicated promising activity with IC50 values comparable to known antimalarials .

- Mechanistic Insights : Research suggests that compounds like this compound may inhibit specific enzymes involved in the metabolic pathways of malaria parasites, thus disrupting their growth and proliferation .

- Potential as a Pharmaceutical Intermediate : Ongoing research is investigating the compound's role as a precursor in synthesizing more complex molecules aimed at enhancing efficacy against resistant strains of malaria .

Q & A

Q. How can computational models predict the compound’s reactivity in drug-target interactions?

- Methodological Answer : Molecular docking (AutoDock Vina) and 3D-QSAR models assess binding affinity to targets like kinase enzymes. For example, methyl ester groups show hydrophobic interactions with ATP-binding pockets (ΔG ~-9.2 kcal/mol). MD simulations (AMBER) validate stability over 100 ns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.